N,N-dipropylpropanamine oxide

Description

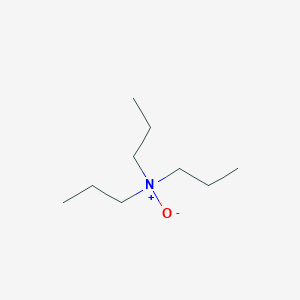

N,N-Dipropylpropanamine oxide is a tertiary amine oxide derivative of N,N-dipropylpropanamine (entry 1968 in Handbook of Aqueous Solubility Data). Its structure features a central nitrogen atom bonded to three propyl groups and an oxygen atom, forming a polar N-oxide functional group. This oxidation enhances its solubility in polar solvents compared to its parent amine. While specific data on this compound are absent in the provided evidence, analogous amine oxides are known for applications in surfactant chemistry and catalysis due to their amphiphilic nature.

Properties

IUPAC Name |

N,N-dipropylpropan-1-amine oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWMGQIDLLHJHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dipropylpropanamine oxide can be synthesized through the oxidation of N,N-dipropylpropanamine. The oxidation process typically involves the use of hydrogen peroxide or peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) as oxidizing agents. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of the oxidizing agent to a solution of N,N-dipropylpropanamine, with careful control of temperature and pH to ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N,N-dipropylpropanamine oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of N-oxides with higher oxidation states.

Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Higher N-oxides.

Reduction: N,N-dipropylpropanamine.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-dipropylpropanamine oxide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.

Biology: Studied for its potential role in biological oxidation processes and as a model compound for understanding amine oxide behavior in biological systems.

Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of surfactants, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dipropylpropanamine oxide involves its ability to act as an oxidizing agent. The nitrogen-oxygen bond in the compound can facilitate the transfer of oxygen atoms to other molecules, leading to oxidation reactions. This property is exploited in various chemical and biological processes where the compound serves as an oxidant .

Comparison with Similar Compounds

Comparison with Similar Compounds

| Compound Name | Functional Group | Entry ID | Key Characteristics |

|---|---|---|---|

| N,N-Dipropylpropanamine | Tertiary amine | 1968 | Parent compound; likely lower polarity than its oxide form. |

| Dipropyl ether | Ether | 950 | Low water solubility; high volatility due to nonpolar ether. |

| Dipropyl ketone | Ketone | 1268 | Moderate polarity; miscible with organic solvents. |

| Dipropyl phthalate | Ester (phthalate) | 3328 | High molecular weight; used as plasticizer. |

| Di-n-propylnitrosamine | Nitrosamine | 943 | Carcinogenic; structurally distinct due to nitroso group. |

Key Findings:

Polarity and Solubility: Amine oxides (e.g., hypothetical N,N-dipropylpropanamine oxide) are expected to exhibit higher water solubility than their amine counterparts (entry 1968), similar to how pyridine N-oxide surpasses pyridine in polarity.

Esters like dipropyl phthalate (entry 3328) show hydrolytic stability compared to amine oxides, which can undergo reduction to regenerate amines.

Applications :

- While dipropyl phthalate (entry 3328) is used in polymer industries, amine oxides like this compound could serve as surfactants or catalysts in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.